molecular formula C13H6Cl2F5NO B14051667 2-(2,6-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine

2-(2,6-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine

Katalognummer: B14051667
Molekulargewicht: 358.09 g/mol
InChI-Schlüssel: MJUYLIGYRFGPBZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,6-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine is a complex organic compound characterized by its unique chemical structure

Vorbereitungsmethoden

The synthesis of 2-(2,6-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine involves several steps. The synthetic routes typically include the use of chlorinated and fluorinated reagents under controlled conditions. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.

Analyse Chemischer Reaktionen

2-(2,6-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-(2,6-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2,6-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

2-(2,6-Dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:

  • 2-(2,6-Dichlorophenyl)-3-(methoxy)-6-(trifluoromethyl)pyridine
  • 2-(2,6-Dichlorophenyl)-3-(difluoromethoxy)-6-(methyl)pyridine

These compounds share structural similarities but differ in their chemical properties and potential applications. The unique combination of chlorinated and fluorinated groups in this compound contributes to its distinct reactivity and functionality.

Eigenschaften

Molekularformel

C13H6Cl2F5NO

Molekulargewicht

358.09 g/mol

IUPAC-Name

2-(2,6-dichlorophenyl)-3-(difluoromethoxy)-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C13H6Cl2F5NO/c14-6-2-1-3-7(15)10(6)11-8(22-12(16)17)4-5-9(21-11)13(18,19)20/h1-5,12H

InChI-Schlüssel

MJUYLIGYRFGPBZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)C2=C(C=CC(=N2)C(F)(F)F)OC(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.